![molecular formula C17H14N4OS B14197304 3-(2-Ethoxyphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 870640-89-4](/img/structure/B14197304.png)
3-(2-Ethoxyphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Ethoxyphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 3-(2-Ethoxyphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol with substituted phenacyl bromides in the presence of an equimolar quantity of potassium hydroxide . This reaction leads to the formation of the desired triazolothiadiazole compound. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours.
Analyse Des Réactions Chimiques
3-(2-Ethoxyphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or phenyl groups can be replaced by other substituents using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(2-Ethoxyphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, its antifungal activity is attributed to its ability to disrupt the integrity of fungal cell membranes, leading to cell death . The compound can also inhibit specific enzymes or receptors, thereby interfering with essential biological processes in microorganisms or cancer cells.
Comparaison Avec Des Composés Similaires
3-(2-Ethoxyphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
3,6-Dialkyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles: These compounds have different alkyl groups attached to the triazolothiadiazole core and exhibit varying degrees of antimicrobial and cytotoxic activities.
3,6-Diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines: These compounds have aryl groups attached to the triazolothiadiazole core and have been studied for their antibacterial properties.
Propriétés
Numéro CAS |
870640-89-4 |
|---|---|
Formule moléculaire |
C17H14N4OS |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
3-(2-ethoxyphenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H14N4OS/c1-2-22-14-11-7-6-10-13(14)15-18-19-17-21(15)20-16(23-17)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
Clé InChI |
JZEMBVFWSJAFBG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C2=NN=C3N2N=C(S3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


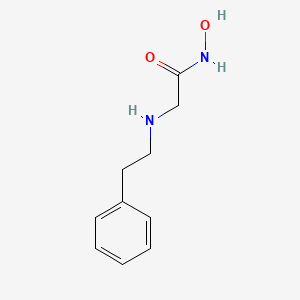
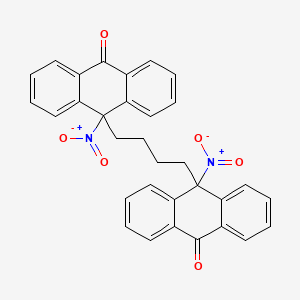
![Thiourea, [2-methyl-5-(phenylmethoxy)phenyl]-](/img/structure/B14197236.png)
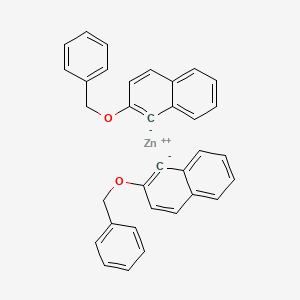
![([1,1'-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate](/img/structure/B14197242.png)
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-ethenyl-5H-pyrido[3,2-b]indole)](/img/structure/B14197251.png)
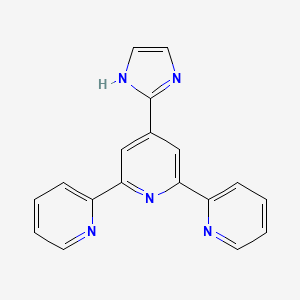


![2,3,6,7,10,11-Hexakis[(10-bromodecyl)oxy]triphenylene](/img/structure/B14197284.png)
![7,9-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14197295.png)
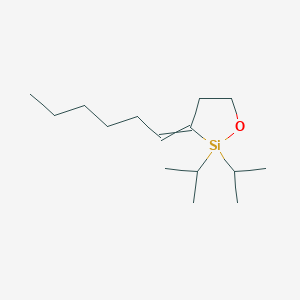
![4-Hydroxy-5-[(3R)-3-hydroxy-3-(2-methylphenyl)propyl]-N,N,1,2-tetramethyl-1H-benzimidazole-6-carboxamide](/img/structure/B14197299.png)

